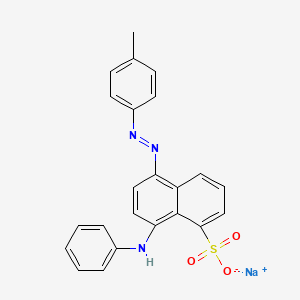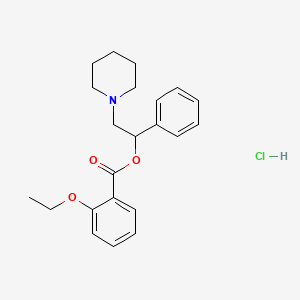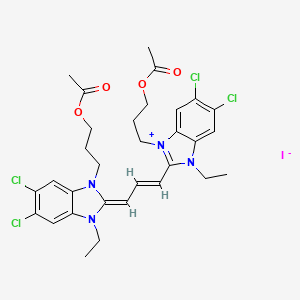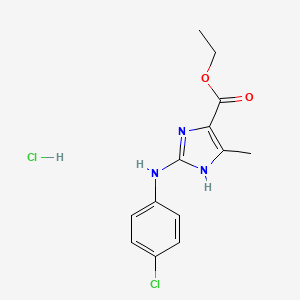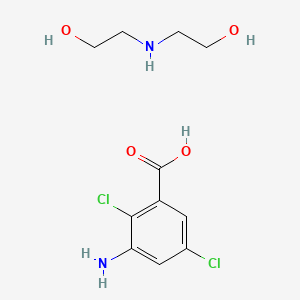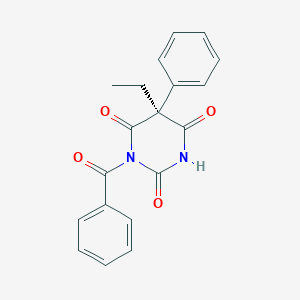
(3,3'-Bithiazolidine)-4,4'-dione, 2,2'-bis(4-chlorophenyl)-, (R*,S*)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- is a complex organic compound characterized by its bithiazolidine core and chlorophenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- typically involves the condensation of appropriate thiazolidine derivatives with chlorophenyl reagents under controlled conditions. Common reagents include thionyl chloride, chlorophenyl isocyanate, and base catalysts such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: Halogen substitution reactions can occur, especially involving the chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different halogen atoms into the chlorophenyl groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- may be investigated for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the treatment of diseases where thiazolidine derivatives have shown efficacy.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its chlorophenyl groups may impart unique characteristics to polymers or coatings.
作用機序
The mechanism of action of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- involves its interaction with molecular targets through its bithiazolidine core and chlorophenyl substituents. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: A simpler thiazolidine derivative with known biological activity.
Bis(4-chlorophenyl) derivatives: Compounds with similar chlorophenyl groups but different core structures.
Uniqueness
The uniqueness of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- lies in its bithiazolidine core combined with chlorophenyl substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
95035-77-1 |
|---|---|
分子式 |
C18H14Cl2N2O2S2 |
分子量 |
425.4 g/mol |
IUPAC名 |
(2S)-2-(4-chlorophenyl)-3-[(2R)-2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14Cl2N2O2S2/c19-13-5-1-11(2-6-13)17-21(15(23)9-25-17)22-16(24)10-26-18(22)12-3-7-14(20)8-4-12/h1-8,17-18H,9-10H2/t17-,18+ |
InChIキー |
JODCNIPMCHXUTK-HDICACEKSA-N |
異性体SMILES |
C1C(=O)N([C@H](S1)C2=CC=C(C=C2)Cl)N3[C@@H](SCC3=O)C4=CC=C(C=C4)Cl |
正規SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)N3C(SCC3=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


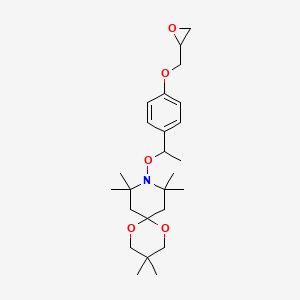
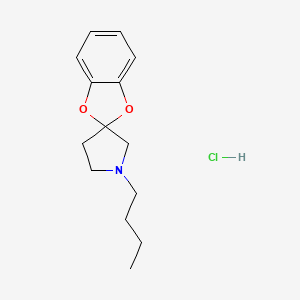
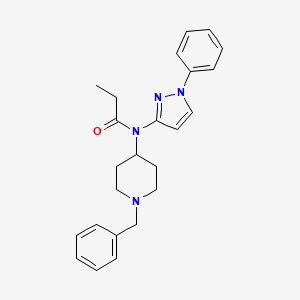
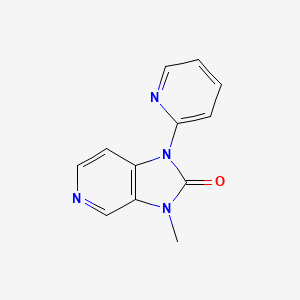
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
